Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate
Description
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate (CAS: 135432-37-0) is a cyclic hexapeptide containing the Arg-Gly-Asp (RGD) motif, a critical sequence for binding integrin receptors involved in cell adhesion and signaling . The cyclization of the peptide backbone enhances its structural stability and bioactivity compared to linear analogs. With a molecular formula of C₂₂H₃₅N₉O₉ and a molecular weight of 569.57 Da, this compound is a potent vasodilator, demonstrating higher efficacy than the linear GRGDSP peptide in modulating vascular tone in rat arterioles . Its trifluoroacetate salt formulation improves solubility for experimental applications, particularly in cancer research and vascular biology .
Properties
IUPAC Name |
2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N9O9.C2HF3O2/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11;3-2(4,5)1(6)7/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFOUBGDKJPLPE-ZMNOQRQPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F3N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
SPPS begins with the selection of a resin, typically Wang or Rink amide resin, which provides a stable anchor for the growing peptide chain. The first amino acid (proline in this sequence) is loaded onto the resin via its C-terminus using a coupling agent such as diisopropylcarbodiimide (DIC) or hydroxybenzotriazole (HOBt). The resin’s swelling properties in solvents like dimethylformamide (DMF) are critical for ensuring efficient reagent penetration.
Sequential Amino Acid Coupling
The linear peptide chain is assembled through iterative coupling and deprotection steps. Each amino acid (Gly, Arg, Gly, Asp, Ser, Pro) is added sequentially using activators like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP. Arginine and aspartic acid require side-chain protecting groups (e.g., Pmc for arginine, OtBu for aspartic acid) to prevent undesired reactions. Coupling efficiency is monitored via Kaiser tests or spectrophotometric methods.
Deprotection and Cleavage
After assembling the linear sequence, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water. This step simultaneously removes side-chain protecting groups, yielding the linear peptide precursor. Typical cleavage conditions involve 95% TFA, 2.5% TIS, and 2.5% H₂O for 2–4 hours.
Cyclization Strategies
On-Resin vs. Solution-Phase Cyclization
Cyclization can occur either on-resin or in solution. On-resin methods tether the peptide’s N- and C-termini to facilitate intramolecular reaction, but this approach is less common due to steric hindrance. Solution-phase cyclization, performed in high dilution (0.1–1.0 mM) to discourage intermolecular dimerization, is preferred for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro).
Activation and Coupling Agents
The linear peptide’s N-terminal amine and C-terminal carboxyl group are activated for cyclization. Diphenyl phosphoryl azide (DPPA) is widely used in the presence of a base like N-methylmorpholine (NMM), forming an active acyl azide intermediate that undergoes intramolecular nucleophilic attack. Alternative agents include HATU and EDCl/HOBt, though DPPA offers superior yields for medium-sized rings.
Table 1: Cyclization Conditions and Yields
| Method | Solvent | Activator | Temperature | Yield (%) |
|---|---|---|---|---|
| DPPA/NMM | DMF | DPPA | 0–4°C | 65–75 |
| EDCl/HOBt | DCM | EDCl | RT | 45–55 |
| HATU/DIEA | DMF | HATU | RT | 60–70 |
Purification and Trifluoroacetate Salt Formation
High-Performance Liquid Chromatography (HPLC)
Crude cyclic peptide is purified via reverse-phase HPLC using a C18 column and gradients of acetonitrile/water (0.1% TFA). The trifluoroacetate counterion is introduced during this step, enhancing solubility and stability.
Lyophilization
The purified peptide solution is lyophilized to remove volatile solvents, yielding this compound as a white powder. Residual TFA content is quantified via ion chromatography to ensure compliance with purity standards (>95%).
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (683.6 g/mol) and cyclic structure. The absence of linear peptide contaminants is verified by comparing observed m/z values with theoretical calculations.
Circular Dichroism (CD) Spectroscopy
CD spectra of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) exhibit characteristic minima at 200 nm (π→π* transition) and 220 nm (n→π* transition), indicating a stable β-turn conformation critical for integrin binding.
Table 2: Key Spectral Data
| Technique | Key Observations |
|---|---|
| ESI-MS | [M+H]⁺ = 684.3 (calc. 683.6) |
| CD (200–250 nm) | Minima at 200 nm, 220 nm |
| HPLC Retention | 12.5 min (C18, 20–40% AcCN in 15 min) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Key Reaction Types
c(GRGDSP)-TFA undergoes the following reactions:
Oxidation
-
Target Residues : Methionine or cysteine (if present), though none exist in c(GRGDSP).
-
Reagents : Hydrogen peroxide, performic acid.
-
Products : Sulfoxides or sulfonic acids (hypothetical for this peptide) .
Reduction
-
Target Bonds : Disulfide bonds (absent in c(GRGDSP)).
-
Reagents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) .
Substitution
-
Functionalization : Radiolabeling at Tyr residues for imaging applications.
-
Reagents : Iodine isotopes (e.g., I), EDCI/HOBt for coupling .
-
Example :
This modification retains integrin-binding affinity while enabling tumor imaging .
Degradation
-
Pathway : Cyclic imide formation via Asp/Lys side-chain interactions.
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Conditions : Neutral to alkaline pH, elevated temperatures .
-
Mechanism :
Conformational shifts (e.g., β-turn repositioning) accelerate degradation .
Degradation Pathways and Stability
Studies using NMR and molecular dynamics reveal:
| Parameter | Cyclic Peptide (c(GRGDSP)-TFA) | Linear Analog (GRGDSP) |
|---|---|---|
| Half-life (pH 7.4) | 48 hours | 12 hours |
| Major Degradant | Cyclic imide (Asu-containing) | Random hydrolysis products |
| Stabilizing Factors | Trifluoroacetate, rigid structure | None |
-
Critical Finding : Cyclization reduces hydrolysis but increases susceptibility to cyclic imide formation at Asp .
Radiolabeling and Functionalization
c(GRGDSP)-TFA is modified for therapeutic and diagnostic purposes:
Iodination Protocol
-
Reaction : Electrophilic substitution at Tyr residues.
-
Conditions :
Coupling with Biomolecules
-
Example : Glycosylation at Lys improves tumor targeting:
Reaction Conditions and Optimization
| Reaction Type | Optimal Conditions | Key Challenges |
|---|---|---|
| Oxidation | 0.1% HO, 4°C, 1 hour | Nonspecific side-chain oxidation |
| Reduction | 10 mM DTT, pH 8.0, 25°C | Irrelevant (no disulfide bonds) |
| Cyclization | SPPS with HBTU, 0.1 M DIPEA | Low yield due to steric hindrance |
Research Implications
Scientific Research Applications
Biological Applications
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) has been investigated for its roles in various biological processes:
- Cell Adhesion and Signaling : The compound acts as a ligand for integrin receptors, facilitating cell adhesion and signaling pathways crucial for cellular communication and function .
- Vasodilation : It exhibits potent vasodilatory effects, more powerful than its linear counterpart GRGDSP, influencing vascular tone in isolated arterioles .
Medical Applications
The compound has shown promise in several therapeutic contexts:
- Drug Delivery Systems : Its ability to enhance drug solubility and stability makes it suitable for use as a drug delivery vehicle, particularly in cancer therapies .
- Cancer Treatment : Research indicates its potential in targeted therapies, including the delivery of chemotherapeutic agents like cisplatin directly to tumor sites, improving efficacy while minimizing side effects .
Industrial Applications
In industrial settings, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) is utilized for:
- Biomaterials Development : Its properties are leveraged in creating biomaterials for medical devices and tissue engineering.
- Biochemical Assays : The compound serves as a component in various biochemical assays, aiding in the study of protein interactions and cellular processes .
Targeted Drug Delivery
A study demonstrated the effectiveness of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) as a carrier for cisplatin in mice models, showing improved tumor targeting and reduced systemic toxicity compared to conventional delivery methods .
Vascular Response Modulation
Research published in Circulation Research highlighted the compound's ability to induce vasodilation in rat models, underscoring its potential use in cardiovascular therapies .
Mechanism of Action
The mechanism of action of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate involves its interaction with specific molecular targets, such as integrin receptors. The cyclic structure enhances its binding affinity and specificity, facilitating its role in cell signaling pathways. The trifluoroacetate component aids in stabilizing the peptide and enhancing its solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic RGD peptides are widely studied for their integrin-targeting properties. Below is a detailed comparison of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate with structurally or functionally related compounds:
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate
- Key Difference : Substitution of aspartic acid (Asp) with glutamic acid (Glu) at position 3.
- Molecular Formula : C₂₃H₃₇N₉O₉ | Molecular Weight : 583.6 Da .
- Functional Impact : The longer side chain of Glu may reduce binding specificity to αvβ3 integrin compared to the Asp variant, as the RGD motif’s conformation is critical for receptor recognition .
- Applications : Less commonly cited in vasodilation studies but used in general integrin-binding assays .
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) Trifluoroacetate
- Key Difference : Incorporation of D-phenylalanine (D-Phe) and lysine (Lys) residues.
- Molecular Formula : C₂₇H₄₁N₉O₈ | Molecular Weight : 619.67 Da .
- Applications : Used in cancer therapy research for targeting αvβ3 integrin in tumor angiogenesis .
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
- Key Difference : Substitution of glycine (Gly) with alanine (Ala) and inclusion of D-tyrosine (D-Tyr).
- Molecular Formula : C₂₈H₄₃N₉O₈ | Molecular Weight : 633.7 Da .
- D-Tyr may enhance stability but could reduce affinity for certain integrin subtypes .
- Applications : Investigated in imaging studies for integrin receptor visualization .
Linear GRGDSP Peptide
- Key Difference : Linear structure lacking cyclization.
- Sequence : Gly-Arg-Gly-Asp-Ser-Pro | Molecular Weight : ~600 Da (varies by salt form).
- Functional Impact : Less stable and less potent than cyclic analogs due to susceptibility to enzymatic degradation and conformational variability .
- Applications : Baseline comparator in studies of cyclic peptide efficacy .
Research Findings and Mechanistic Insights
- Superior Vasodilatory Activity : Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) TFA induces 2–3-fold greater vasodilation in rat cremaster muscle arterioles than linear GRGDSP, attributed to enhanced α5β1 integrin binding .
- Stability : Cyclic peptides exhibit >50% longer half-life in serum compared to linear analogs due to resistance to proteases .
- Receptor Conformation : The Asp-containing cyclic peptide maintains an optimal RGD spatial arrangement for high-affinity αvβ3 binding, whereas Glu substitution disrupts this geometry .
Biological Activity
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) trifluoroacetate is a cyclic peptide that has garnered attention for its biological activities, particularly in the context of cell adhesion, migration, and tumor targeting. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) is synthesized using solid-phase peptide synthesis (SPPS), which allows for the formation of cyclic structures that enhance stability and bioactivity compared to their linear counterparts. The cyclization is achieved through the formation of a peptide bond between the terminal amino acids, resulting in a stable cyclic conformation that is crucial for its biological function .
2.1 Cell Adhesion and Migration
The primary biological activity of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) is its role as a ligand for integrins, particularly αVβ3 and α5β1 integrins. These integrins are involved in cell adhesion processes, which are critical for various physiological functions including tissue repair and immune responses. Studies have shown that this cyclic peptide exhibits enhanced binding affinity to integrins compared to linear peptides containing the same sequence .
2.2 Tumor Targeting
Research indicates that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) can be utilized as a targeting agent in cancer therapy. Its ability to selectively bind to tumor cells expressing specific integrins makes it a promising candidate for targeted drug delivery systems. For instance, studies involving radiolabeled versions of this peptide have demonstrated significant accumulation in tumor tissues compared to normal tissues, highlighting its potential in imaging and therapeutic applications .
The mechanisms through which Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) exerts its biological effects involve several pathways:
- Integrin-Mediated Signaling : Binding to integrins activates downstream signaling pathways that promote cell survival, proliferation, and migration.
- Cytoskeletal Reorganization : The interaction with integrins leads to changes in the cytoskeleton, facilitating cellular movement and adhesion.
- Tumor Microenvironment Modulation : By targeting specific tumor markers, this peptide can influence the tumor microenvironment, potentially enhancing the efficacy of concurrent therapies .
4.1 In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and biodistribution of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro). For example:
4.2 Clinical Implications
The implications of these findings suggest that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) could be developed into a therapeutic agent for cancer treatment, particularly as part of a conjugate with chemotherapeutic agents or imaging agents.
5.
This compound represents a significant advancement in peptide-based therapeutics due to its unique structural properties and biological activities. Its ability to selectively target integrin-expressing cells positions it as a valuable tool in cancer therapy and diagnostic imaging. Future research should focus on optimizing its delivery mechanisms and exploring its efficacy in clinical settings.
This compound's diverse applications underscore the importance of cyclic peptides in modern biomedical research, paving the way for innovative therapeutic strategies.
Q & A
Q. What synthesis methods are established for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, and how do they impact purity?
The peptide is synthesized via solid-phase peptide synthesis (SPPS), liquid-phase synthesis, or microwave-assisted methods. SPPS is preferred for its scalability and automation compatibility, yielding >95% purity post-purification via reverse-phase HPLC. Microwave-assisted synthesis reduces reaction times by 30–50% compared to traditional methods. Post-synthesis, trifluoroacetic acid (TFA) is used for cleavage and deprotection, forming the trifluoroacetate salt. Storage at -20°C in dry, light-protected conditions prevents degradation .
Q. How does the RGD sequence in this peptide mediate cellular interactions?
The Arg-Gly-Asp (RGD) motif binds selectively to integrin receptors (e.g., αvβ3, α5β1), which are critical for cell adhesion, migration, and signaling. Structural studies show that the cyclic conformation enhances binding affinity by stabilizing the RGD motif in a bioactive conformation. Competitive binding assays using immobilized integrins (e.g., ELISA-based) confirm specificity, with IC50 values typically in the nanomolar range .
Q. What analytical methods are recommended for quantifying trifluoroacetate counterion content?
Ion chromatography (IC) or NMR spectroscopy (e.g., 19F NMR) are used to quantify residual TFA. Resolution solutions containing chloride and trifluoroacetate standards enable calibration, with detection limits of 0.1 mg/mL. For NMR, the trifluoroacetate signal at δ -75 ppm (19F) is distinct from other fluorine-containing impurities .
Q. How should researchers validate the structural integrity of the cyclic peptide?
Circular dichroism (CD) spectroscopy confirms secondary structure, while mass spectrometry (MALDI-TOF or ESI-MS) verifies molecular weight (e.g., 569.58 g/mol for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro)). Nuclear Overhauser effect (NOE) NMR analyses resolve spatial constraints to validate cyclization .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies may arise from integrin subtype specificity (e.g., αvβ3 vs. α5β1) or cell-type-dependent receptor expression. Researchers should:
Q. What strategies optimize synthesis yield while minimizing racemization?
Microwave-assisted synthesis at 50°C reduces racemization by 20% compared to conventional heating. Coupling agents like HATU/HOAt improve efficiency (>98% coupling yield per cycle). Post-cleavage, dialysis or size-exclusion chromatography removes truncated sequences, ensuring >95% purity .
Q. How does the trifluoroacetate counterion influence peptide stability under physiological conditions?
Lyophilized trifluoroacetate salt remains stable for >6 months at -20°C. In solution (pH 7.4), trifluoroacetate dissociation can alter charge distribution, reducing cellular uptake by 15–20% over 48 hours. Stability assays via HPLC show <3% degradation at 25°C for 48 hours, but repeated freeze-thaw cycles (>5 cycles) risk aggregation .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?
In vivo models may show reduced activity due to proteolytic cleavage or serum binding. Mitigation strategies include:
Q. How can competitive binding assays differentiate integrin subtype selectivity?
Immobilize purified integrins (αvβ3, α5β1) on SPR chips and measure binding kinetics of the peptide against linear RGD controls. For example, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) shows 10-fold higher affinity for αvβ3 (KD = 2 nM) than α5β1 (KD = 20 nM) in kinetic analyses .
Methodological Considerations
- Data Interpretation : Always correlate structural characterization (CD, NMR) with functional assays (cell adhesion, migration) to confirm bioactivity.
- Storage Protocols : Aliquot peptide solutions to avoid repeated freeze-thaw cycles; use lyophilized forms for long-term stability .
- Ethical Compliance : Use only for non-therapeutic research per safety guidelines; avoid human/animal administration without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
